1,4-Dibromohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

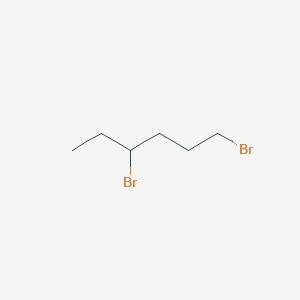

Structure

2D Structure

3D Structure

Properties

CAS No. |

25118-28-9 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

1,4-dibromohexane |

InChI |

InChI=1S/C6H12Br2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 |

InChI Key |

PZPWGUJTIZXBKR-UHFFFAOYSA-N |

SMILES |

CCC(CCCBr)Br |

Canonical SMILES |

CCC(CCCBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromohexane is a haloalkane with the chemical formula C6H12Br2. As a difunctionalized aliphatic compound, it serves as a versatile building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in reaction design, purification, and safety handling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical databases and literature sources. It is important to note that some reported values, particularly for boiling and melting points, may be estimates or measured under specific conditions that are not standard atmospheric pressure.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| Boiling Point | 207.32 °C (estimate) | |

| Density | 1.602 g/cm³ | |

| Refractive Index | 1.5084 | |

| Solubility in Water | Low / Insoluble | [2][3][4][5] |

| Solubility in Organic Solvents | Soluble in solvents like ethanol (B145695) and ether. | [4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of a chemical compound. The following sections detail standard experimental methodologies for measuring the key properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a relatively high-boiling liquid, several methods can be employed.

Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.[6]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Distillation Method: For larger quantities, the boiling point can be determined during distillation.[6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The distillation apparatus is assembled according to standard laboratory practice.

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The liquid is heated to a gentle boil.

-

The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

The temperature is recorded when the vapor is condensing on the thermometer bulb and a steady temperature is observed. This temperature is the boiling point.

-

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point will be below ambient temperatures. The determination would require a cooling bath.

Capillary Method with Cooling:

-

Apparatus: Capillary tubes, thermometer, a cooling bath (e.g., a Dewar flask with a suitable cooling mixture like dry ice/acetone), a stirring mechanism.

-

Procedure:

-

A small sample of liquid this compound is introduced into a capillary tube and then frozen using a suitable cooling agent.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a cooling bath that is allowed to slowly warm up.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8]

-

Determination of Density

The density of a liquid is its mass per unit volume. Standard methods for determining the density of liquids include the use of a pycnometer or a digital density meter.[9][10][11]

Pycnometer Method:

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water of a known temperature and its mass is determined. The volume of the pycnometer can be calculated from the mass and density of the water.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is determined.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Digital Density Meter Method (e.g., ASTM D4052): [9][12]

-

Apparatus: Digital density meter.

-

Procedure:

-

The instrument is calibrated according to the manufacturer's instructions, typically using dry air and distilled water.

-

A small sample of this compound is injected into the measuring cell of the density meter.

-

The instrument measures the oscillation frequency of a U-tube containing the sample, which is related to its density.

-

The density value is displayed by the instrument.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For this compound, a qualitative assessment of its solubility in water and common organic solvents is often sufficient for many applications.

Qualitative Solubility Test:

-

Apparatus: Test tubes, graduated pipettes or cylinders.

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

-

Add a small, measured amount of the solvent to be tested (e.g., 1 mL of water) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Observe the mixture. If the this compound has completely disappeared and the solution is clear, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or sparingly soluble.

-

Repeat the procedure with other solvents of interest (e.g., ethanol, acetone, hexane).

-

Experimental Workflow

The logical progression for determining the physicochemical properties of a liquid sample like this compound is outlined in the following workflow diagram. This ensures a systematic approach to characterization, starting from basic identification to more specific physical constants.

References

- 1. This compound | C6H12Br2 | CID 12575820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic chemistry - The solubility of haloalkanes in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 629-03-8: 1,6-Dibromohexane | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 11. store.astm.org [store.astm.org]

- 12. data.ntsb.gov [data.ntsb.gov]

An In-depth Technical Guide to 1,4-Dibromohexane (CAS No. 25118-28-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromohexane, identified by the CAS number 25118-28-9, is a linear halogenated hydrocarbon. Its structure, featuring bromine atoms at the 1 and 4 positions of a hexane (B92381) chain, makes it a versatile bifunctional building block in organic synthesis. The differential reactivity of the primary and secondary bromine atoms allows for selective chemical transformations, rendering it a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, reactivity, and safety considerations, with a focus on its practical application in a research and development setting.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 25118-28-9 | [1][2][3] |

| Molecular Formula | C₆H₁₂Br₂ | [1][3][4] |

| Molecular Weight | 243.97 g/mol | [1][3][4] |

| Boiling Point | 207.32°C (estimate) | [1][4] |

| Density | 1.602 g/cm³ | [1] |

| Refractive Index | 1.5084 | [4] |

| LogP | 3.335 | [4] |

| SMILES | CCC(CCCBr)Br | [3][4] |

| InChIKey | PZPWGUJTIZXBKR-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its preparation can be conceptually approached through established methods of alkane functionalization.

General Synthetic Approach: Radical Bromination of Hexane

A plausible, though potentially non-selective, method for the synthesis of this compound is the free-radical bromination of hexane. This reaction is typically initiated by UV light or a radical initiator.

Reaction: CH₃(CH₂)₄CH₃ + 2 Br₂ --(UV light or initiator)--> C₆H₁₂Br₂ (mixture of isomers) + 2 HBr

Experimental Workflow for Radical Bromination:

Caption: General workflow for the synthesis of dibromohexane isomers.

Important Considerations:

-

This method will produce a mixture of dibromohexane isomers (e.g., 1,2-, 1,3-, 1,5-, 1,6-, 2,3-, 2,4-, 2,5-dibromohexane) and potentially some monobrominated and polybrominated products.

-

The separation of this compound from this complex mixture would require careful fractional distillation or preparative chromatography, which could be challenging due to close boiling points of the isomers.

Alternative Synthetic Routes

More selective synthetic routes could involve the conversion of a precursor molecule with pre-existing functionality at the 1 and 4 positions of a hexane backbone. For instance, the conversion of 1,4-hexanediol to this compound using a suitable brominating agent (e.g., PBr₃ or HBr) would offer much greater regioselectivity.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the two carbon-bromine bonds. As a bifunctional electrophile, it can participate in a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Both bromine atoms can be displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions. The primary bromide at the 1-position is generally more reactive towards Sₙ2 reactions than the secondary bromide at the 4-position due to less steric hindrance. This differential reactivity can be exploited for the sequential introduction of different functional groups.

Potential Applications in Drug Discovery:

-

Linker Chemistry: this compound can act as a flexible linker to connect two pharmacophores, creating bivalent ligands or dual-target drugs. The six-carbon chain provides a specific spatial separation between the two active moieties.

-

Scaffold Synthesis: Cyclization reactions involving the reaction of this compound with dinucleophiles can lead to the formation of seven-membered heterocyclic rings, which are present in some biologically active compounds.

Logical Workflow for a Sequential Nucleophilic Substitution:

Caption: Workflow for selective functionalization of this compound.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can induce elimination reactions to form bromohexenes or hexadienes. The regioselectivity of these eliminations will depend on the reaction conditions and the base used.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals. Key expected resonances include:

-

A multiplet in the region of 3.4-4.2 ppm corresponding to the methine proton at the C4 position (CH-Br).

-

A multiplet around 3.3-3.6 ppm for the methylene (B1212753) protons at the C1 position (CH₂-Br).

-

A complex series of multiplets between 1.2 and 2.2 ppm for the remaining methylene protons.

-

A triplet around 0.9 ppm for the terminal methyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should exhibit six distinct signals, corresponding to the six non-equivalent carbon atoms in the molecule. Expected chemical shifts:

-

A signal in the range of 50-60 ppm for the carbon bearing the secondary bromine (C4).

-

A signal around 30-40 ppm for the carbon with the primary bromine (C1).

-

Signals for the other four methylene and methyl carbons would appear in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by:

-

C-H stretching vibrations from the alkyl chain in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

-

The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. Since this compound contains two bromine atoms, the molecular ion region will exhibit a characteristic M⁺, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1. Common fragmentation pathways would involve the loss of a bromine atom (M-Br)⁺, HBr (M-HBr)⁺, and cleavage of the carbon-carbon chain.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a potentially valuable, yet undercharacterized, bifunctional reagent for organic synthesis. Its utility in the construction of complex molecules, particularly as a linker or for the synthesis of heterocyclic systems, warrants further investigation by researchers in drug discovery and materials science. The lack of readily available experimental data, especially detailed synthetic protocols and spectroscopic characterization, highlights an opportunity for further research to fully elucidate the properties and potential of this compound. As with all halogenated hydrocarbons, appropriate safety precautions must be observed during its handling and use.

References

A Comprehensive Technical Profile of 1,4-Dibromohexane

This document provides a detailed overview of the chemical and physical properties of 1,4-dibromohexane, a halogenated hydrocarbon used as a building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Molecular Data

This compound is a linear hexane (B92381) derivative with bromine atoms substituted at the first and fourth carbon positions. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₂Br₂ | [1][2] |

| Molecular Weight | 243.97 g/mol | [1][2] |

| CAS Registry Number | 25118-28-9 | [1][2] |

Structural Information

The molecular structure of this compound consists of a six-carbon chain with bromine atoms attached to the first and fourth carbon atoms. This structure allows it to be used as a versatile reagent for introducing a hexyl spacer or for forming cyclic compounds.

Caption: Molecular structure of this compound.

Experimental Protocols and Applications

As a fundamental chemical reagent, this compound does not have a single, universal experimental protocol. Instead, its use is dictated by the specific synthetic procedure in which it is employed. Methodologies for its application are typically found within the experimental sections of scientific literature detailing syntheses where it serves as a starting material or intermediate.

Common applications in organic synthesis include:

-

Alkylation Reactions: It can be used to introduce a 1,4-disubstituted hexane linker to a variety of nucleophiles.

-

Grignard Reagent Formation: One or both bromine atoms can be converted into a Grignard reagent for subsequent carbon-carbon bond formation.

-

Cyclization Reactions: It serves as a precursor for the synthesis of six-membered heterocyclic or carbocyclic rings when reacted with appropriate dinucleophiles.

Researchers seeking to use this compound should consult specific literature or chemical synthesis databases for protocols relevant to their desired transformation. No involvement in biological signaling pathways has been identified for this compound.

References

Physicochemical Properties of 1,4-Dibromohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Dibromohexane Isomers

To provide a comparative context, the following table summarizes the available boiling and melting point data for various isomers of dibromohexane. These values highlight the influence of the bromine atoms' positions on the physical properties of the molecule.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 1,1-Dibromohexane | 58133-26-9 | C₆H₁₂Br₂ | Data not readily available | Data not readily available |

| 1,2-Dibromohexane | 624-20-4 | C₆H₁₂Br₂ | 89-90 @ 18 mmHg | Data not readily available |

| 1,4-Dibromohexane | 25118-28-9 | C₆H₁₂Br₂ | Data not readily available | Data not readily available |

| 1,6-Dibromohexane | 629-03-8 | C₆H₁₂Br₂ | 243 | -1 to -2.5[1][2] |

General Physicochemical Properties of Haloalkanes

Haloalkanes, such as this compound, exhibit distinct physical properties due to the presence of halogen atoms.[3][4][5] The carbon-halogen bond is polar, leading to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) compared to their parent alkanes.[5][6] This generally results in higher boiling and melting points for haloalkanes than for alkanes of similar molecular weight.[3][4]

Several factors influence the boiling and melting points within the haloalkane family:

-

Size of the Halogen Atom: For a given alkyl group, the boiling point increases with the increasing atomic mass of the halogen (R-F < R-Cl < R-Br < R-I).[3][6]

-

Number of Carbon Atoms: As the number of carbon atoms in the alkyl chain increases, the boiling and melting points also tend to increase.[3]

-

Isomer Structure: The structure of the alkyl group also plays a role. For isomeric haloalkanes, straight-chain isomers tend to have higher boiling points than their branched-chain counterparts.

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment.[7][8] The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[9]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is introduced into a capillary tube, which is sealed at one end.[10][11] The tube is then tapped gently to pack the sample into the bottom.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil) or a dedicated melting point apparatus.[7]

-

Heating: The apparatus is heated slowly and steadily.[8] A slow heating rate of about 1-2°C per minute is recommended as the temperature approaches the expected melting point to ensure thermal equilibrium.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7][8] For a pure compound, this range is typically sharp, within 0.5-1°C.[7]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[12]

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[2] A capillary tube, sealed at one end, is inverted and placed within the test tube, with the open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like mineral oil.[12][13]

-

Heating: The side arm of the Thiele tube is heated gently.[12][13] This design promotes convection currents that ensure uniform heating of the oil bath.[13]

-

Observation and Recording: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12] Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[13]

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of a compound's boiling or melting point.

Caption: Workflow for Boiling/Melting Point Determination.

References

- 1. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 4. testbook.com [testbook.com]

- 5. byjus.com [byjus.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Technical Guide to the Solubility of 1,4-Dibromohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dibromohexane. While specific quantitative solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility, provides estimated solubility in a range of common organic solvents, and details a robust experimental protocol for its precise determination.

Core Principles of Solubility

The solubility of a substance is primarily dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1][2] this compound (C₆H₁₂Br₂) is a haloalkane. The presence of a six-carbon chain makes the molecule predominantly nonpolar.[1] The two bromine atoms introduce some polarity due to the electronegativity difference between carbon and bromine, but the overall molecule remains largely nonpolar in character.

Therefore, its solubility behavior can be summarized as follows:

-

High Solubility in Nonpolar Solvents: In nonpolar solvents, the primary intermolecular forces are London dispersion forces. When this compound is mixed with such solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[3] This results in favorable mixing and high solubility.

-

Limited Solubility in Polar Solvents: Polar solvents, especially protic ones like water and alcohols, form strong hydrogen bonds.[4][5] The nonpolar hydrocarbon portion of the this compound molecule cannot form these bonds and disrupts the solvent's hydrogen-bonding network.[6] The energy required to overcome the strong solvent-solvent interactions is not sufficiently compensated by the formation of new, weaker solute-solvent interactions, leading to low solubility.[5]

Estimated Solubility of this compound

Based on the principles of "like dissolves like" and data for analogous compounds like 1,6-dibromohexane, the expected solubility of this compound in various organic solvents is presented in Table 1.[1] These are qualitative estimates intended to guide solvent selection.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale |

| Nonpolar | Hexane | Nonpolar | High / Miscible | Both solute and solvent are nonpolar and interact primarily through London dispersion forces. |

| Toluene | Nonpolar | High / Miscible | Aromatic hydrocarbon that effectively solvates nonpolar compounds.[1] | |

| Diethyl Ether | Weakly Polar | High / Miscible | The nonpolar character dominates, making it a good solvent for haloalkanes. | |

| Polar Aprotic | Acetone | Polar Aprotic | Moderate | Can dissolve substances with some polarity, but the nonpolar alkyl chain may limit complete miscibility.[2] |

| Chloroform | Polar Aprotic | High | A halogenated solvent that is effective at dissolving other haloalkanes. | |

| Polar Protic | Ethanol (B145695) | Polar Protic | Low to Moderate | The hydroxyl group allows for hydrogen bonding, but the ethyl group provides some nonpolar character. |

| Methanol | Polar Protic | Low | Shorter carbon chain than ethanol makes it more polar, reducing its ability to dissolve nonpolar solutes. | |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of nonpolar molecules.[1][4] |

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining the solubility of a liquid solute like this compound in a liquid solvent is the "shake-flask" method, followed by quantitative analysis of the saturated solution.[7][8] Gas chromatography (GC) is a precise technique for this analysis.[9][10][11]

Key Methodologies:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound (solute) to a known volume of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of the solute is necessary to ensure saturation.[7][8]

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.[8][12] A thermostatically controlled shaker or incubator is ideal for this purpose.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the excess, undissolved this compound has fully separated from the solvent phase, typically by forming a distinct layer.

-

Carefully extract a known volume of the clear, saturated supernatant (the solvent phase) using a pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.[12]

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Prepare a series of calibration standards by dissolving known concentrations of this compound in the pure solvent.

-

Inject a precise volume of each standard into the gas chromatograph to generate a calibration curve (peak area vs. concentration).

-

Inject the same precise volume of the saturated solution sample into the GC under the same conditions.

-

Determine the concentration of this compound in the saturated sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or as a mole fraction.

-

The following diagram illustrates the logical workflow for this experimental procedure.

Caption: Experimental workflow for determining solubility.

Visualization of Governing Principles

The solubility of this compound is governed by the balance of intermolecular forces between solute and solvent molecules. The following diagram illustrates this relationship, which forms the basis of the "like dissolves like" principle.

Caption: Intermolecular forces governing solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 4. oit.edu [oit.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. academic.oup.com [academic.oup.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Spectral Landscape of 1,4-Dibromohexane: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-dibromohexane. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted spectral parameters, offers a comprehensive experimental protocol for data acquisition, and illustrates the logical framework for spectral interpretation.

It is important to note that as of the compilation of this guide, readily available, experimentally verified ¹H and ¹³C NMR data for this compound is scarce in public databases. Consequently, the spectral data presented herein is predicted based on established principles of NMR spectroscopy, including the analysis of substituent effects and comparison with structurally related bromoalkanes.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are grounded in the understanding of how the electronegative bromine atoms influence the magnetic environment of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~3.45 | Triplet | ~6.8 | 2H |

| H2 | ~1.90 | Multiplet | - | 2H |

| H3 | ~1.75 | Multiplet | - | 2H |

| H4 | ~4.10 | Quintet | ~6.5 | 1H |

| H5 | ~1.85 | Multiplet | - | 2H |

| H6 | ~1.00 | Triplet | ~7.4 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C1 | ~33 |

| C2 | ~35 |

| C3 | ~30 |

| C4 | ~55 |

| C5 | ~32 |

| C6 | ~12 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and its own NMR signals not overlapping with those of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated or semi-automated process on modern spectrometers.

3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: Typically room temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Temperature: Typically room temperature (e.g., 298 K).

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Logical Workflow for ¹H NMR Spectral Prediction

The following diagram illustrates the logical steps involved in predicting the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the prediction of the ¹H NMR spectrum of this compound.

In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the mass spectrometric analysis of 1,4-dibromohexane. Due to a lack of publicly available experimental mass spectra for this specific compound, this document provides a detailed, predicted analysis based on established fragmentation principles for halogenated alkanes. It includes a robust, adaptable experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, quantitative data tables, and visualizations of key processes to aid researchers in the identification and characterization of this compound.

Predicted Mass Spectrum and Fragmentation Behavior

The mass spectrum of this compound (C₆H₁₂Br₂) under electron ionization (EI) is predicted to exhibit a molecular ion peak and a series of characteristic fragment ions. The molecular ion ([M]•+) will appear as a distinctive triplet of peaks at m/z 242, 244, and 246, with a relative intensity ratio of approximately 1:2:1. This pattern is a hallmark of molecules containing two bromine atoms, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The monoisotopic mass of this compound is 241.9306 Da.[1]

The fragmentation of the this compound molecular ion is anticipated to follow several predictable pathways, primarily involving the cleavage of carbon-carbon (C-C) and carbon-bromine (C-Br) bonds.

Primary Fragmentation Pathways:

-

Loss of a Bromine Radical: A common fragmentation pathway for alkyl bromides is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a prominent fragment ion, [M-Br]⁺, observed as an isotopic doublet at m/z 163 and 165.

-

Alpha-Cleavage: The cleavage of C-C bonds adjacent to the carbon bearing a bromine atom is expected, leading to the formation of various smaller charged fragments.

-

Alkane Fragmentation: The hexane (B92381) backbone will undergo fragmentation, producing a series of alkyl cations, with characteristic peaks at m/z 41, 43, and 55, corresponding to [C₃H₅]⁺, [C₃H₇]⁺, and [C₄H₇]⁺ respectively. The [C₄H₇]⁺ fragment is predicted to be the base peak.

-

Loss of Hydrogen Bromide: The elimination of a neutral hydrogen bromide (HBr) molecule from the molecular ion or fragment ions can also occur.

Predicted Quantitative Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their anticipated relative abundances.

| m/z (Mass/Charge) | Predicted Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 60 | [C₃H₅]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 83 | 30 | [C₆H₁₁]⁺ |

| 121/123 | 40 | [C₃H₆Br]⁺ |

| 135/137 | 50 | [C₄H₈Br]⁺ |

| 163/165 | 70 | [C₆H₁₂Br]⁺ |

| 242/244/246 | 5 | [C₆H₁₂Br₂]⁺• |

Experimental Protocol for GC-MS Analysis

The following is a detailed protocol for the analysis of this compound using GC-MS. This method can be adapted based on the specific instrumentation and analytical requirements.

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 20 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

2. Instrumentation

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is required.

-

Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-300 m/z

4. Data Analysis

-

Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Confirm the identity of the compound by comparing the experimental mass spectrum with the predicted fragmentation pattern and the characteristic isotopic signature of the molecular ion and bromine-containing fragments.

-

Quantify the analyte using the calibration curve generated from the standard solutions.

Visual Diagrams

References

Introduction to IR Spectroscopy of Alkyl Halides

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1,4-Dibromohexane

This guide provides a comprehensive overview of the infrared (IR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of IR spectroscopy, a detailed experimental protocol for sample analysis, and an interpretation of the compound's spectral features.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted, creating an IR spectrum which serves as a unique molecular "fingerprint".

For a molecule like this compound (C₆H₁₂Br₂), IR spectroscopy is particularly useful for confirming the presence of its key structural components: the alkane backbone (C-H and C-C bonds) and the carbon-bromine (C-Br) bonds.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2975 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) | Medium |

| 1380 - 1370 | C-H Bend (Rocking) | Methyl (-CH₃) | Medium-Weak |

| 1250 - 1190 | C-H Wag | -CH₂Br | Medium |

| 690 - 515 | C-Br Stretch | Alkyl Bromide | Strong |

Note: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains numerous complex, overlapping absorptions that are unique to the specific molecular structure, including C-C stretches and various bending vibrations. The C-Br stretch falls within this region.[1][2]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the "neat liquid film" method, a common and effective technique for obtaining the IR spectrum of a pure liquid sample like this compound.[3] This procedure utilizes a Fourier Transform Infrared (FTIR) spectrometer.

3.1. Materials and Equipment

-

FTIR Spectrometer

-

Demountable Salt Plates (e.g., NaCl or KBr) and holder

-

Pasteur Pipette

-

This compound sample

-

Acetone (B3395972) (reagent grade, for cleaning)

-

Kimwipes or other lint-free tissue

-

Gloves

-

Desiccator for storing salt plates

3.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Salt Plate Preparation:

-

Retrieve two salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.[4]

-

If the plates are not clean, gently wipe their surfaces with a Kimwipe lightly dampened with dry acetone. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

Place the empty, clean salt plate holder into the sample compartment of the FTIR spectrometer.

-

Close the compartment lid and initiate a background scan using the instrument's software. This step measures the ambient atmosphere (e.g., CO₂, H₂O) and instrument optics, allowing the software to subtract it from the final sample spectrum.

-

-

Sample Preparation (Neat Film):

-

Remove the holder from the spectrometer.

-

Using a Pasteur pipette, place one to two drops of the this compound liquid onto the center of one salt plate's polished face.[3][4]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between them to form a thin film. A slight rotation (quarter-turn) can help ensure an even film.[5]

-

-

Sample Spectrum Acquisition:

-

Place the "sandwich" of salt plates containing the sample back into the sample holder and insert it into the spectrometer.

-

Close the compartment lid and initiate the sample scan. The instrument will collect the data, perform a Fourier transform, and ratio the result against the stored background spectrum to produce the final IR spectrum.

-

-

Post-Analysis Cleanup:

-

Once the spectrum is obtained, disassemble the salt plates.

-

Thoroughly clean the plates by rinsing them with dry acetone and gently wiping with a Kimwipe.

-

Return the clean, dry plates to the desiccator for storage to protect them from atmospheric moisture.[4]

-

Visualization of Experimental Workflow

The logical flow from sample preparation to final data interpretation can be visualized as follows.

Caption: Logical workflow for obtaining and interpreting an IR spectrum.

Interpretation of the this compound Spectrum

When analyzing the IR spectrum of this compound, key regions should be examined to confirm its structure.

-

C-H Stretching Region (2850-3000 cm⁻¹): The presence of strong, sharp peaks just below 3000 cm⁻¹ is definitive evidence of C-H bonds on sp³-hybridized (alkane) carbon atoms.

-

C-H Bending Region (1370-1470 cm⁻¹): Absorptions in this area correspond to the scissoring and bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the hexane (B92381) chain.[6]

-

Fingerprint Region (< 1500 cm⁻¹): This complex region is critical for identifying the compound. The most important peak for this compound here is the C-Br stretching vibration. This strong absorption is expected to appear in the lower frequency range of 690-515 cm⁻¹.[1][7][8] The presence of a strong band in this specific window is a primary indicator of an alkyl bromide. Additionally, a C-H wagging vibration associated with the -CH₂Br group may be observed between 1150 and 1300 cm⁻¹.[1]

By correlating the observed peaks with the expected frequencies in the provided table, a researcher can confidently confirm the identity and structural integrity of a this compound sample.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. quora.com [quora.com]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 8. scribd.com [scribd.com]

1,4-dibromohexane material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromohexane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical research applications. This document details its chemical and physical properties, outlines safety and handling procedures, and explores its synthetic applications.

Chemical and Physical Properties

This compound is a liquid organic compound with the molecular formula C₆H₁₂Br₂.[1] It is characterized by a hexane (B92381) backbone with bromine atoms substituted at the first and fourth carbon positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| CAS Number | 25118-28-9 | [1] |

| Boiling Point | 207.32°C (estimate) | ChemicalBook |

| Density | 1.6020 g/cm³ | ChemicalBook |

| Refractive Index | 1.5084 | ChemicalBook |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 241.93058 Da | [1] |

| Monoisotopic Mass | 241.93058 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Safety and Hazard Information

General Hazards of Brominated Alkanes:

-

Skin and Eye Irritation: May cause irritation upon contact.[2][3]

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2][3]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2][3]

Table 2: GHS Hazard Statements for Structurally Similar Bromoalkanes

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

| H411 | Toxic to aquatic life with long lasting effects | [5] |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a laboratory coat.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

Accidental Release: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] Ensure adequate ventilation. Remove all sources of ignition.[5]

Experimental Protocols

Synthesis of this compound (Proposed)

Reaction:

HO-(CH₂)₄-CH(OH)-CH₃ → Br-(CH₂)₃-CH(Br)-CH₂-CH₃

Conceptual Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,4-hexanediol.

-

Reagent Addition: Slowly add a brominating agent, such as hydrobromic acid (HBr) with a sulfuric acid catalyst, or phosphorus tribromide (PBr₃), to the flask while stirring and cooling in an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the complete conversion of the diol to the dibromoalkane.

-

Work-up: After cooling, the reaction mixture is washed with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by fractional distillation.

Diagram 1: Conceptual Workflow for the Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

Alkylation and Cyclization Reactions

Dibromoalkanes like this compound are versatile reagents in organic synthesis, primarily used as alkylating agents and in the formation of cyclic compounds.

This compound can be used to alkylate primary and secondary amines. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism. However, the reaction of a primary amine with a dibromoalkane can lead to a mixture of products, including mono- and di-alkylation, as well as cyclization to form a pyrrolidine (B122466) ring, in this case, a substituted one.

Diagram 2: Potential Reaction Pathways of this compound with a Primary Amine

Caption: Possible reaction pathways of this compound with a primary amine.

Biological Activity and Signaling Pathways

There is currently no specific information available in the reviewed literature regarding the biological activity of this compound or its interaction with any known signaling pathways. As a class, haloalkanes are known to have various biological effects, including potential carcinogenicity and toxicity to the liver and nervous system.[5] However, specific studies on the 1,4-dibromo isomer of hexane are lacking. Further research is required to elucidate any potential pharmacological or toxicological profile of this compound.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis, particularly in alkylation and the formation of heterocyclic structures. While detailed safety and toxicological data for this specific isomer are limited, information from related compounds suggests that it should be handled with appropriate caution. The lack of data on its biological activity presents an opportunity for future research to explore its potential roles in drug discovery and development or to assess its toxicological impact. Professionals working with this compound should adhere to strict safety protocols and consult available literature on similar halogenated alkanes.

References

A Technical Guide to the Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol

Note on Synthesis Target: The direct conversion of 1,6-hexanediol (B165255) to 1,4-dibromohexane is not a standard or chemically feasible single-step transformation, as it would necessitate a complex skeletal rearrangement. Standard nucleophilic substitution reactions on 1,6-hexanediol replace the terminal hydroxyl groups, leading to the formation of 1,6-dibromohexane (B150918). This guide will therefore focus on the well-documented and efficient synthesis of 1,6-dibromohexane from 1,6-hexanediol, a foundational transformation in organic synthesis.

The conversion of 1,6-hexanediol to 1,6-dibromohexane is a crucial process for producing a versatile bifunctional alkylating agent used in the synthesis of polymers and various pharmaceutical intermediates.[1] This guide details the primary synthetic routes, providing quantitative data and comprehensive experimental protocols for researchers and professionals in drug development.

Core Synthetic Strategies

The transformation of 1,6-hexanediol to 1,6-dibromohexane involves the substitution of two hydroxyl (-OH) groups with bromine (-Br) atoms. The most prevalent and effective methods employ either hydrobromic acid (HBr), often in conjunction with a dehydrating agent or azeotropic water removal, or phosphorus-based/amine-based reagents like the Appel reaction (triphenylphosphine and a bromine source).

Reacting an alcohol with hydrogen bromide is a standard method for synthesizing bromoalkanes. For primary alcohols like 1,6-hexanediol, the reaction proceeds via an SN2 mechanism where the protonated hydroxyl group (a good leaving group, H₂O) is displaced by a bromide ion.[2]

Quantitative Data Summary

The efficiency of 1,6-dibromohexane synthesis is highly dependent on the chosen reagents, solvent, and reaction conditions. The following table summarizes key quantitative data from established methods to facilitate comparison.

| Reagent(s) | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| 48% aq. HBr | Toluene | 18 | Reflux | 83 | [3] |

| N-Bromosuccinimide (NBS), Triphenylphosphine (B44618) (PPh₃) | Dichloromethane (B109758) | 12 | -78 to 20 | 97 | [3][4] |

| 48% aq. HBr | Benzene | 4 | Reflux | 95 (GC Purity) | [3][5] |

| 48% aq. HBr, conc. H₂SO₄ | None specified | ~1.5 to reflux | Reflux | Not specified | [1] |

Reaction Pathways and Mechanisms

The primary pathways for converting 1,6-hexanediol to 1,6-dibromohexane are illustrated below. The use of hydrobromic acid involves a direct SN2 substitution, while the Appel reaction proceeds via a phosphonium (B103445) salt intermediate.

Experimental Protocols

Detailed methodologies for the most effective and commonly cited synthesis routes are provided below.

Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol utilizes concentrated sulfuric acid to facilitate the dehydration and subsequent substitution by hydrobromic acid.[1]

Materials:

-

1,6-Hexanediol

-

48% Hydrobromic Acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Four-neck flask, reflux condenser, stirrer, thermometer, and dropping funnel

Procedure:

-

Initial Setup: In a four-neck flask equipped with a reflux condenser, stirrer, thermometer, and dropping funnel, add a measured amount of 1,6-hexanediol and a small portion of hydrobromic acid. Stir the mixture thoroughly at room temperature until the diol is completely dissolved.

-

Acid Addition: Raise the temperature of the mixture to 40°C. Slowly add concentrated sulfuric acid dropwise via the dropping funnel.

-

Reaction: After the sulfuric acid addition is complete, add the remaining hydrobromic acid to the reactor. Gradually increase the temperature over approximately 1.5 hours to bring the mixture to reflux.

-

Workup: After the reaction period, cool the mixture. Wash the organic phase with equal volumes of water and a 5% sodium carbonate solution to neutralize any remaining acid.

-

Purification: Perform steam distillation on the neutralized organic phase. Dry the collected product over anhydrous calcium chloride.

-

Final Isolation: Conduct a final vacuum distillation, collecting the fraction that boils at 143-145°C / 3.9 kPa to obtain pure 1,6-dibromohexane.

Method 2: Synthesis using N-Bromosuccinimide and Triphenylphosphine (Appel Reaction)

This method offers high yields under milder conditions compared to the strong acid method.[4]

Materials:

-

1,6-Hexanediol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) Gel for column chromatography

-

Eluent: Petroleum Ether (PE) - Ethyl Acetate (EtOAc) mixture

Procedure:

-

Reagent Preparation: In a 50 mL flask, dissolve NBS (3 mmol) in dichloromethane (10 mL).

-

Reaction Initiation: Cool the NBS solution to -78°C using a dry ice/acetone bath. Sequentially add triphenylphosphine (3 mmol) and 1,6-hexanediol (1 mmol) dropwise to the cold NBS solution.

-

Reaction Progression: Stir the reaction mixture in the dark and allow it to warm to room temperature over 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a PE-EtOAc (20:1) eluent system.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the dichloromethane.

-

Purification: Isolate the final product, 1,6-dibromohexane, by flash chromatography on a silica gel column, using a PE-EtOAc (30:1) eluent system.

General Experimental Workflow

The following diagram outlines the logical flow of a typical synthesis experiment, from initial reaction setup to final product characterization.

References

- 1. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 2. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. 1,6-Dibromohexane synthesis - chemicalbook [chemicalbook.com]

- 5. Sciencemadness Discussion Board - prepration of 1,6-dibromohexane - Powered by XMB 1.9.11 [sciencemadness.org]

chemical structure and stereochemistry of 1,4-dibromohexane

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1,4-Dibromohexane and its Cyclic Analog, 1,4-Dibromocyclohexane (B3051618)

This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of this compound and its cyclic counterpart, 1,4-dibromocyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

This compound

1.1. Chemical Structure and IUPAC Nomenclature

This compound is an acyclic organobromine compound with the chemical formula C₆H₁₂Br₂.[1] Its structure consists of a six-carbon chain where bromine atoms are substituted at the first and fourth carbon positions. The systematic IUPAC name for this compound is this compound.[1]

1.2. Stereochemistry

The carbon atom at the fourth position (C4) in the this compound molecule is a chiral center. This is because it is bonded to four different groups: a hydrogen atom, a bromine atom, a propyl group (-CH₂CH₂CH₃), and a bromopropyl group (-CH₂CH₂CH₂Br). Consequently, this compound exists as a pair of enantiomers: (R)-1,4-dibromohexane and (S)-1,4-dibromohexane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

1.3. Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| CAS Number | 25118-28-9 | [1] |

| Predicted ¹H NMR | ||

| δ (ppm) | ~4.1 (m, 1H, CHBr) | |

| ~3.4 (t, 2H, CH₂Br) | ||

| ~1.7-2.2 (m, 6H, CH₂) | ||

| ~0.9 (t, 3H, CH₃) | ||

| Predicted ¹³C NMR | ||

| δ (ppm) | ~55 (CHBr) | |

| ~38 (CH₂) | ||

| ~35 (CH₂Br) | ||

| ~33 (CH₂) | ||

| ~20 (CH₂) | ||

| ~14 (CH₃) | ||

| IR Spectroscopy | ||

| ν (cm⁻¹) | 2960-2850 (C-H stretch) | |

| 1465-1430 (C-H bend) | ||

| 640-550 (C-Br stretch) |

1.4. Experimental Protocols: Synthesis of this compound

This compound can be synthesized from 1,4-hexanediol via a nucleophilic substitution reaction using hydrobromic acid.

Objective: To synthesize this compound from 1,4-hexanediol.

Materials:

-

1,4-hexanediol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1,4-hexanediol and an excess of 48% hydrobromic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

1,4-Dibromocyclohexane

2.1. Chemical Structure and IUPAC Nomenclature

1,4-Dibromocyclohexane is a cyclic organobromine compound with the chemical formula C₆H₁₀Br₂.[2] Its structure consists of a cyclohexane (B81311) ring with bromine atoms attached to the first and fourth carbon atoms. The systematic IUPAC name is 1,4-dibromocyclohexane.[3]

2.2. Stereochemistry

1,4-Dibromocyclohexane exhibits cis-trans isomerism.

-

cis-1,4-Dibromocyclohexane: The two bromine atoms are on the same side of the cyclohexane ring. In the most stable chair conformation, one bromine atom is in an axial position and the other is in an equatorial position. The ring can flip, interconverting the axial and equatorial positions of the bromine atoms.

-

trans-1,4-Dibromocyclohexane: The two bromine atoms are on opposite sides of the ring. This isomer can exist in two chair conformations: a diaxial conformation and a diequatorial conformation. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

2.3. Physicochemical and Spectroscopic Data

Quantitative data for the isomers of 1,4-dibromocyclohexane are summarized below.

| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane | Reference |

| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀Br₂ | [2] |

| Molecular Weight | 241.95 g/mol | 241.95 g/mol | [2] |

| CAS Number | 16661-99-7 | 13618-83-2 | [3][4] |

| Melting Point | 113 °C | [4] | |

| Predicted ¹H NMR | |||

| δ (ppm) | ~4.5 (br s, 2H, CHBr) | ~4.0 (m, 2H, CHBr) | |

| ~2.2-1.8 (m, 8H, CH₂) | ~2.4 & 1.9 (m, 8H, CH₂) | ||

| Predicted ¹³C NMR | |||

| δ (ppm) | ~50 (CHBr) | ~52 (CHBr) | |

| ~32 (CH₂) | ~34 (CH₂) | ||

| IR Spectroscopy | |||

| ν (cm⁻¹) | 2940-2860 (C-H stretch) | 2940-2860 (C-H stretch) | [2] |

| 1445 (C-H bend) | 1440 (C-H bend) | [2] | |

| 680 (C-Br stretch) | 690 (C-Br stretch) | [2] |

2.4. Experimental Protocols: Synthesis of 1,4-Dibromocyclohexane

The synthesis of cis- and trans-1,4-dibromocyclohexane can be achieved from the corresponding cis- and trans-1,4-cyclohexanediols. Another potential route is the Hunsdiecker reaction of a suitable dicarboxylic acid derivative.

Objective: To synthesize 1,4-dibromocyclohexane from 1,4-cyclohexanediol (B33098).

Materials:

-

cis- or trans-1,4-cyclohexanediol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (B92270) (optional, to neutralize HBr byproduct)

-

Dry diethyl ether or other anhydrous solvent

-

Round-bottom flask, dropping funnel, reflux condenser, ice bath

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the respective isomer of 1,4-cyclohexanediol in dry diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled solution with stirring. A small amount of pyridine can be added to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.

-

Cool the reaction mixture and carefully pour it over ice.

-

Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired isomer of 1,4-dibromocyclohexane.

Conclusion

This technical guide has detailed the chemical structures, stereochemical properties, and synthetic methodologies for this compound and 1,4-dibromocyclohexane. The key distinction lies in the acyclic nature of this compound, which possesses a single chiral center leading to enantiomers, and the cyclic structure of 1,4-dibromocyclohexane, which exhibits cis-trans isomerism and conformational complexities. The provided experimental protocols and spectroscopic data serve as a valuable resource for chemists in research and development.

References

Methodological & Application

Synthesis of Seven-Membered Rings Utilizing 1,4-Dibromohexane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of seven-membered carbocyclic and heterocyclic rings using 1,4-dibromohexane as a key starting material. The methodologies described herein are foundational for the construction of cycloheptane (B1346806), azepane, and oxepane (B1206615) scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction to Seven-Membered Rings and the Utility of this compound

Seven-membered rings are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals. Their conformational flexibility allows them to interact with biological targets in a three-dimensional space that is often inaccessible to more common five- and six-membered ring systems. The synthesis of these medium-sized rings, however, can be challenging due to unfavorable entropic and enthalpic factors associated with their formation.

This compound serves as a versatile and readily available C4 synthon for the construction of seven-membered rings. Its two bromine atoms provide reactive handles for sequential or double displacement reactions with appropriate nucleophiles, enabling the formation of both carbocyclic and heterocyclic systems. This document outlines three primary strategies for the utilization of this compound in the synthesis of cycloheptanes, azepanes, and oxepanes.

Synthetic Strategies and Applications

Malonic Ester Synthesis for Cycloheptane Derivatives

The malonic ester synthesis is a robust and classical method for the preparation of carboxylic acids. When applied to dihaloalkanes, this method provides an efficient route to cyclic carboxylic acids. The reaction of diethyl malonate with this compound is a logical, though not extensively documented, extension of this methodology for the synthesis of cycloheptane derivatives. The overall transformation involves a sequential double alkylation of the malonic ester, followed by hydrolysis and decarboxylation.

Applications: The resulting cycloheptane carboxylic acid derivatives can serve as versatile intermediates for the synthesis of more complex molecules, including analogs of natural products and novel drug candidates. The seven-membered carbocyclic core can be further functionalized to explore new chemical space in drug discovery programs.

Synthesis of N-Substituted Azepanes

Azepanes, seven-membered nitrogen-containing heterocycles, are important pharmacophores found in a variety of bioactive compounds. The direct N-alkylation of a primary amine with this compound offers a straightforward approach to the synthesis of N-substituted azepanes. This reaction proceeds via a sequential nucleophilic substitution, where the primary amine first displaces one bromine atom, followed by an intramolecular cyclization to form the azepane ring.

Applications: N-substituted azepanes are key components of various therapeutic agents, including antidepressants, antipsychotics, and cardiovascular drugs. This synthetic route allows for the introduction of a wide range of substituents on the nitrogen atom, enabling the generation of diverse libraries of compounds for biological screening.

Williamson Ether Synthesis for Oxepanes

The oxepane ring system, a seven-membered oxygen-containing heterocycle, is another important scaffold in medicinal chemistry. The Williamson ether synthesis, a reliable method for forming ethers, can be adapted for the synthesis of oxepanes from this compound and a suitable diol, such as 1,3-propanediol (B51772). This reaction involves the formation of an alkoxide from the diol, which then undergoes a double nucleophilic substitution with this compound to yield the cyclic ether.

Applications: The oxepane moiety is present in a number of natural products with interesting biological activities. Synthetic oxepane derivatives are explored as potential therapeutic agents in various disease areas. This method provides a direct entry to the parent oxepane ring, which can be further elaborated.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic strategies described. Please note that for some reactions, specific data for this compound was not available in the literature, and therefore, data from analogous reactions or typical yields for the reaction type are provided as estimates.

| Reaction | Starting Materials | Product | Yield (%) | Notes |

| Malonic Ester Synthesis (Step 1) | 1,6-Dibromohexane, Diethyl malonate | Diethyl (6-bromohexyl)malonate | 78 | Yield for the analogous reaction with 1,6-dibromohexane. |

| Malonic Ester Synthesis (Overall) | This compound, Diethyl malonate | Cycloheptane carboxylic acid | 50-60 (Estimated) | Based on typical yields for malonic ester cyclizations. |

| Azepane Synthesis | This compound, Benzylamine (B48309) | N-Benzylazepane | 40-50 (Estimated) | Based on general yields for N-alkylation/cyclization. |

| Oxepane Synthesis | This compound, 1,3-Propanediol | Oxepane | 30-40 (Estimated) | Based on typical yields for intramolecular Williamson ether synthesis for medium rings. |

Experimental Protocols

Protocol for the Synthesis of Cycloheptane Carboxylic Acid via Malonic Ester Synthesis

This protocol is presented in three steps: mono-alkylation, intramolecular cyclization, and hydrolysis/decarboxylation. The first step is adapted from a procedure for the reaction of 1,6-dibromohexane.

Step 1: Synthesis of Diethyl (4-bromohexyl)malonate

-

Materials: this compound, diethyl malonate, potassium carbonate, polyethylene (B3416737) glycol monomethyl ether (M500), tetrabutylammonium (B224687) bromide, cyclohexane.

-

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add cyclohexane, potassium carbonate (2 eq.), polyethylene glycol monomethyl ether (catalyst), and tetrabutylammonium bromide (catalyst).

-

Heat the mixture to reflux.

-

Add a mixture of this compound (3 eq.) and diethyl malonate (1 eq.) dropwise to the refluxing suspension over a period of 2 hours.

-

Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC or GC until the diethyl malonate is consumed.

-